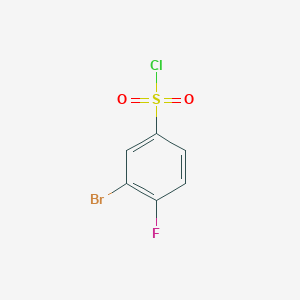

3-Bromo-4-fluorobenzene-1-sulfonyl chloride

Descripción general

Descripción

3-Bromo-4-fluorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3BrClFO2S and a molecular weight of 273.51 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to a benzene ring. It is commonly used in organic synthesis and has applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Bromo-4-fluorobenzene-1-sulfonyl chloride can be synthesized through a multi-step process involving the sulfonation of 3-bromo-4-fluorobenzene followed by chlorination. The general synthetic route involves:

Sulfonation: 3-Bromo-4-fluorobenzene is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group, forming 3-bromo-4-fluorobenzenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-4-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Electrophilic Aromatic Substitution: The bromine and fluorine substituents on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride byproduct.

Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens can be used under acidic conditions to introduce additional substituents onto the benzene ring.

Major Products Formed

Sulfonamides: Reaction with amines yields sulfonamide derivatives, which are important intermediates in pharmaceutical synthesis.

Substituted Benzenes: Electrophilic aromatic substitution reactions result in the formation of various substituted benzene derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 3-Bromo-4-fluorobenzene-1-sulfonyl chloride can be categorized into several key areas:

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis, particularly for the formation of sulfonamides and sulfonic esters. Its electrophilic nature allows it to react with nucleophiles, facilitating various substitution reactions.

| Reaction Type | Description | Common Nucleophiles |

|---|---|---|

| Substitution Reactions | Reacts with amines and alcohols to form sulfonamides | Amines, Alcohols |

| Sulfonylation Reactions | Forms sulfonate esters or amides | Nucleophiles (e.g., amines) |

Medicinal Chemistry

This compound has been investigated as a potential drug candidate, particularly in cancer therapy. Its ability to act as a covalent inhibitor allows it to selectively modify target proteins, leading to prolonged inhibition of specific enzymes.

Case Study: Covalent Inhibitors in Cancer Therapy

A study highlighted the development of covalent inhibitors using sulfonyl chlorides, including this compound. These inhibitors showed significant potency against cancer targets, demonstrating their potential in drug discovery .

Biochemical Studies

The compound is employed in studying enzyme mechanisms and protein modifications. It selectively modifies nucleophilic residues such as serine, threonine, lysine, cysteine, and histidine in proteins.

Mechanistic Insights

Research indicates that the compound can elucidate enzyme mechanisms by modifying active site residues, providing insights into enzyme function and regulation .

Environmental Considerations

When handling this compound, environmental factors such as temperature and pH can influence its stability and reactivity. Adequate ventilation and precautions against static discharges are recommended during its use.

Mecanismo De Acción

The mechanism of action of 3-bromo-4-fluorobenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-3-fluorobenzenesulfonyl chloride: Similar in structure but with the positions of the bromine and fluorine atoms reversed.

3-Fluorobenzenesulfonyl chloride: Lacks the bromine substituent, resulting in different reactivity and applications.

4-Bromobenzenesulfonyl chloride: Lacks the fluorine substituent, affecting its chemical properties and uses.

Uniqueness

3-Bromo-4-fluorobenzene-1-sulfonyl chloride is unique due to the presence of both bromine and fluorine substituents, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity and make it a valuable intermediate in the synthesis of diverse organic molecules .

Actividad Biológica

3-Bromo-4-fluorobenzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article reviews the biological interactions, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.

The molecular formula of this compound is C₆H₃BrClFO₂S. It features a sulfonyl chloride functional group, which is known for its electrophilic nature, allowing it to react with various nucleophiles, including amines and alcohols. The boiling point is approximately 319.8 °C at 760 mmHg, making it stable under standard laboratory conditions .

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites in proteins. This reactivity can lead to:

- Enzyme Inhibition : The compound may inhibit enzymes by modifying specific amino acid residues, thereby altering their function.

- Cellular Signaling Alteration : It can influence cellular signaling pathways by modifying proteins involved in these pathways.

- Gene Expression Changes : By interacting with transcription factors or other regulatory proteins, it may affect gene expression profiles.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor.

- Cytotoxicity : Preliminary studies suggest varying levels of cytotoxicity against different cell lines, indicating its potential use in cancer therapy.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to or including this compound:

Study on GSK-3β Inhibition

A recent study investigated the inhibitory effects of related sulfonyl chlorides on GSK-3β, an important kinase involved in various cellular processes. Compounds structurally related to this compound demonstrated IC50 values ranging from 10 nM to over 1000 nM, suggesting a potential for therapeutic applications in diseases like Alzheimer's and cancer .

Cytotoxicity Assessment

In vitro assays revealed that certain derivatives exhibited significant cytotoxicity against HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), with IC50 values indicating effective concentrations for inducing cell death without affecting viability at lower doses .

Propiedades

IUPAC Name |

3-bromo-4-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO2S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEEHKBVVTWJSRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619457 | |

| Record name | 3-Bromo-4-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631912-19-1 | |

| Record name | 3-Bromo-4-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.